Cas no 913835-29-7 (4-(3-Hydroxypropylcarbamoyl)phenylboronic acid)
4-(3-Hydroxypropylcarbamoyl)phenylboronic acid Chemical and Physical Properties
Names and Identifiers
-
- (4-((3-Hydroxypropyl)carbamoyl)phenyl)boronic acid
- 4-(3-Hydroxypropylcarbamoyl)benzeneboronic acid
- [4-(3-hydroxypropylcarbamoyl)phenyl]boronic acid
- 4-(3-Hydroxypropylcarbamoyl)phenylboronic acid
- Boronicacid, B-[4-[[(3-hydroxypropyl)amino]carbonyl]phenyl]-
- OR9471
- B-[4-[[(3-Hydroxypropyl)amino]carbonyl]phenyl]boronic acid (ACI)
- Boronic acid, [4-[[(3-hydroxypropyl)amino]carbonyl]phenyl]- (9CI)
- [4-[(3-Hydroxypropyl)carbamoyl]phenyl]boronic acid
- 4-[(3-Hydroxypropyl)carbamoyl]benzeneboronic acid
- SB80419
- BS-24721
- DTXSID10657448
- SCHEMBL2556196
- 4-(3-HYDROXYPROPYLCARBAMOYL)BENZENEBORONIC ACID 97
- (4-((3-Hydroxypropyl)carbamoyl)phenyl)boronicacid
- {4-[(3-Hydroxypropyl)carbamoyl]phenyl}boronic acid
- 4-[(3-hydroxypropyl)carbamoyl]phenylboronic acid
- CS-0174586
- Boronicacid,b-[4-[[(3-hydroxypropyl)amino]carbonyl]phenyl]-
- 913835-29-7
- MFCD08235076
- H11691
- AKOS015856402
-
- MDL: MFCD08235076
- Inchi: 1S/C10H14BNO4/c13-7-1-6-12-10(14)8-2-4-9(5-3-8)11(15)16/h2-5,13,15-16H,1,6-7H2,(H,12,14)
- InChI Key: VDMQHVJGIAQUHA-UHFFFAOYSA-N
- SMILES: O=C(C1C=CC(B(O)O)=CC=1)NCCCO
Computed Properties
- Exact Mass: 223.10200
- Monoisotopic Mass: 223.102
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 4
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 16
- Rotatable Bond Count: 6
- Complexity: 217
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 89.8A^2
Experimental Properties
- Density: 1.3±0.1 g/cm3
- Melting Point: 224-226
- Refractive Index: 1.566
- PSA: 89.79000
- LogP: -1.13050
4-(3-Hydroxypropylcarbamoyl)phenylboronic acid Security Information
- Signal Word:warning
- Hazard Statement: Irritant/Keep Cold
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
-
Hazardous Material Identification:
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
4-(3-Hydroxypropylcarbamoyl)phenylboronic acid Customs Data
- HS CODE:2931900090
- Customs Data:
China Customs Code:
2931900090Overview:
2931900090. Other organic-Inorganic compound. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods). MFN tariff:6.5%. general tariff:30.0%
Summary:
2931900090. other organo-inorganic compounds. VAT:17.0%. Tax rebate rate:13.0%. Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward). MFN tariff:6.5%. General tariff:30.0%
4-(3-Hydroxypropylcarbamoyl)phenylboronic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Matrix Scientific | 092661-250mg |
(4-((3-Hydroxypropyl)carbamoyl)phenyl)boronic acid, 97% |
913835-29-7 | 97% | 250mg |
$288.00 | 2023-09-10 | |
| Matrix Scientific | 092661-1g |
(4-((3-Hydroxypropyl)carbamoyl)phenyl)boronic acid, 97% |
913835-29-7 | 97% | 1g |
$639.00 | 2023-09-10 | |
| Fluorochem | 217379-1g |
4-((3-Hydroxypropyl)carbamoyl)phenyl)boronic acid |
913835-29-7 | 95% | 1g |
£198.00 | 2022-03-01 | |
| Fluorochem | 217379-5g |
4-((3-Hydroxypropyl)carbamoyl)phenyl)boronic acid |
913835-29-7 | 95% | 5g |
£788.00 | 2022-03-01 | |
| TRC | H961895-100mg |
4-(3-Hydroxypropylcarbamoyl)phenylboronic acid |
913835-29-7 | 100mg |
$98.00 | 2023-05-18 | ||
| TRC | H961895-250mg |
4-(3-Hydroxypropylcarbamoyl)phenylboronic acid |
913835-29-7 | 250mg |
$201.00 | 2023-05-18 | ||
| TRC | H961895-500mg |
4-(3-Hydroxypropylcarbamoyl)phenylboronic acid |
913835-29-7 | 500mg |
$316.00 | 2023-05-18 | ||
| TRC | H961895-1g |
4-(3-Hydroxypropylcarbamoyl)phenylboronic acid |
913835-29-7 | 1g |
$437.00 | 2023-05-18 | ||
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | H188076-1g |
4-(3-Hydroxypropylcarbamoyl)phenylboronic acid |
913835-29-7 | 97% | 1g |
¥1375.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | H188076-250mg |
4-(3-Hydroxypropylcarbamoyl)phenylboronic acid |
913835-29-7 | 97% | 250mg |
¥617.90 | 2023-09-02 |
4-(3-Hydroxypropylcarbamoyl)phenylboronic acid Related Literature
-
Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
-
David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
-
Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
Additional information on 4-(3-Hydroxypropylcarbamoyl)phenylboronic acid
Introduction to 4-(3-Hydroxypropylcarbamoyl)phenylboronic Acid (CAS No. 913835-29-7)
4-(3-Hydroxypropylcarbamoyl)phenylboronic acid is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and materials science. This compound, identified by its unique Chemical Abstracts Service (CAS) number 913835-29-7, is characterized by its structural features, which include a phenyl ring functionalized with a boronic acid moiety and a 3-hydroxypropylcarbamoyl side chain. These structural attributes make it a versatile intermediate in the synthesis of various bioactive molecules and advanced materials.
The boronic acid component of this compound is particularly noteworthy due to its ability to form stable complexes with diols and other boron-containing species. This property has been leveraged in numerous applications, including the development of cross-linking agents, catalysts, and even in the realm of drug delivery systems. Boronic acids are well-known for their role in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis that enables the construction of complex molecular architectures.
The 3-hydroxypropylcarbamoyl group appended to the phenyl ring introduces both hydrophilicity and reactivity, making this compound an attractive building block for designing molecules that require solubility in aqueous environments while maintaining functional reactivity. This balance is particularly valuable in pharmaceutical applications, where bioavailability and metabolic stability are critical factors.
In recent years, there has been growing interest in the therapeutic potential of compounds containing boronic acid functionalities. For instance, studies have highlighted the role of boronic acids in inhibiting enzymes such as carbonic anhydrase and beta-secretase, which are implicated in conditions like glaucoma and Alzheimer's disease, respectively. The 4-(3-hydroxypropylcarbamoyl)phenylboronic acid derivative represents a promising candidate for further exploration in this context.
From a materials science perspective, this compound has shown promise in the development of smart materials and sensors. The ability of boronic acids to undergo reversible binding interactions with specific partners has been exploited to create stimuli-responsive materials that can switch between different states upon exposure to external stimuli such as pH changes or specific analytes. Such materials are finding applications in fields ranging from biomedical devices to environmental monitoring systems.
Recent advancements in computational chemistry have also facilitated the design and optimization of derivatives of 4-(3-hydroxypropylcarbamoyl)phenylboronic acid. Molecular modeling studies have revealed insights into its binding interactions with target proteins and nucleic acids, providing a rational basis for structure-activity relationship studies. These computational approaches are complemented by experimental efforts, which have validated many of these predictions and paved the way for novel drug candidates.
The synthesis of 4-(3-hydroxypropylcarbamoyl)phenylboronic acid involves multi-step organic transformations that require precise control over reaction conditions. Key steps typically include the introduction of the boronic acid group via lithiation-borylation or hydroboration reactions, followed by functionalization with the 3-hydroxypropylcarbamoyl moiety. Advances in synthetic methodologies have enabled more efficient and scalable production processes, reducing costs and improving yields.
The compound's stability under various conditions is another critical factor that influences its utility. Studies have demonstrated that 4-(3-hydroxypropylcarbamoyl)phenylboronic acid retains its integrity under ambient conditions but can be activated or deactivated through controlled chemical means. This tunability is advantageous for applications where temporal control over reactivity is required.
In conclusion, 4-(3-hydroxypropylcarbamoyl)phenylboronic acid (CAS No. 913835-29-7) is a multifaceted compound with significant potential across multiple domains of science and technology. Its unique structural features, combined with its reactivity and stability, make it a valuable tool for researchers working on pharmaceuticals, materials science, and beyond. As our understanding of its properties continues to grow, so too will its applications in addressing some of the most pressing challenges in modern chemistry.
913835-29-7 (4-(3-Hydroxypropylcarbamoyl)phenylboronic acid) Related Products
- 515140-26-8(4-(Cyclopropylaminocarbonyl)phenylboronic acid)
- 252663-48-2(4-(Butylaminocarbonyl)phenylboronic acid)
- 397843-70-8(3-(Butylaminocarbonyl)phenylboronic acid)
- 171922-46-6(4-(N-Propylaminocarbonyl)phenylboronic acid)
- 850568-13-7(4-(Isobutylaminocarbonyl)phenylboronic acid)
- 252663-47-1(4-(N-Benzylaminocarbonyl)phenylboronic acid)
- 860173-33-7((4-(cyclopropylcarbamoyl)phenyl)boronic acid)
- 850568-12-6(4-(N-Ethylaminocarbonyl)phenylboronic acid)
- 850568-32-0(4-(Dipropylcarbamoyl)phenylboronic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)